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Compound of Interest

Compound Name: PT-2385

Cat. No.: B610323

The recommended Phase Il dose (RP2D) of PT-2385, a first-in-class oral inhibitor of hypoxia-
inducible factor-2a (HIF-2a), has been established at 800 mg administered twice daily.[1][2][3]
This determination was the result of a comprehensive Phase |, first-in-human, dose-escalation
and expansion clinical trial (NCT02293980) involving patients with advanced clear cell renal
cell carcinoma (ccRCC).[1][4]

The study was designed to assess the safety, pharmacokinetics (PK), pharmacodynamics
(PD), and preliminary efficacy of PT-2385.[1][3] The dose-escalation phase followed a standard
3+3 design, with subsequent expansion at the identified RP2D.[1][2][3]

Summary of Key Clinical Trial Data

The clinical trial enrolled a total of 51 patients across its dose-escalation and expansion
phases.[1][2] Participants were heavily pretreated, with a median of four prior therapies.[1][2][3]

Dose Escalation and RP2D Determination

Oral doses of PT-2385 ranging from 100 mg to 1,800 mg twice daily were evaluated.[1][5] No
dose-limiting toxicities (DLTs) were observed across the tested dose levels.[1][2][3] The
selection of 800 mg twice daily as the RP2D was based on a comprehensive evaluation of
safety, pharmacokinetic, and pharmacodynamic data.[1][2][3]
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Number of Patients (Dose-

Dose Level (Twice Daily) . Dose-Limiting Toxicities
Escalation)
100 mg 3 0
200 mg 3 0
400 mg 4 0
800 mg 7 0
1,200 mg 6 0
1,800 mg 3 0

Safety and Tolerability at RP2D

PT-2385 demonstrated a favorable safety profile and was well-tolerated by patients.[1][2][3]
The most frequently reported treatment-emergent adverse events were generally low-grade.[1]

[2](3]

Adverse Event Grade 1-2 Grade 3 Grade 4
Anemia 35% 10% 0%
Peripheral Edema 37% 2% 0%

Fatigue 37% 0% 0%

Hypoxia Not specified 10% Not specified

Note: Hypoxia was observed in 18% of patients, all of whom were receiving doses of = 800 mg
twice daily.[5]

Efficacy at RP2D

In a heavily pretreated patient population, PT-2385 showed promising signs of clinical activity.

[2]3]
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Best Response Percentage of Patients
Complete Response 2%

Partial Response 12%

Stable Disease 52%

Experimental Protocols
Phase | Clinical Trial Desigh and Execution

The primary objective of the study was to determine the maximum tolerated dose (MTD) and/or
the RP2D of PT-2385.[4]

Patient Population: Eligible participants were patients with locally advanced or metastatic clear
cell renal cell carcinoma who had shown disease progression after at least one prior regimen
including a vascular endothelial growth factor (VEGF) inhibitor.[1][3]

Dose Escalation Phase:

A standard 3+3 dose-escalation design was employed.[2][3]

Cohorts of 3-6 patients received escalating doses of PT-2385 administered orally twice daily.

[1]

Doses ranged from 100 mg to 1,800 mg.[1][5]

Patients were monitored for dose-limiting toxicities (DLTs) during the initial 21-day treatment

period.[1]
Dose Expansion Phase:

» Following the identification of the RP2D (800 mg twice daily), an expansion cohort of 25
patients was enrolled.[1][5]

e This phase aimed to further evaluate the safety, tolerability, and anti-tumor activity of PT-
2385 at the recommended dose.[1]
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Assessments:

o Safety: Monitored through physical examinations, vital signs, electrocardiograms (ECGSs),
and laboratory tests for hematology and chemistry.[4] Adverse events were recorded and
graded.

o Pharmacokinetics: Blood samples were collected to determine the concentration of PT-2385
in the plasma.[4]

e Pharmacodynamics: The effects of PT-2385 on biomarkers were assessed, including
circulating levels of erythropoietin (Epo), a downstream target of HIF-2a.[1]

Efficacy: Tumor responses were evaluated based on established radiological criteria.[2][3]

Signaling Pathway and Experimental Workflow
PT-2385 Mechanism of Action

PT-2385 is a potent and selective small-molecule inhibitor of HIF-2a.[6][7] It functions by
allosterically binding to HIF-2a and preventing its heterodimerization with the Aryl Hydrocarbon
Receptor Nuclear Translocator (ARNT), also known as HIF-1(.[1][7] This disruption inhibits the
transcription of HIF-2a target genes that are crucial for tumor growth, proliferation, and
angiogenesis.[6][7]
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Caption: Mechanism of action of PT-2385.

Clinical Trial Workflow for RP2D Determination

The workflow for determining the recommended Phase Il dose of PT-2385 followed a
structured, multi-stage process typical of early-phase oncology trials.
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Caption: Workflow for PT-2385 RP2D determination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Recommended Phase Il Dose of PT-2385 Determined
in Phase | Clinical Trial]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b610323#recommended-phase-ii-dose-of-pt-2385-in-
clinical-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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